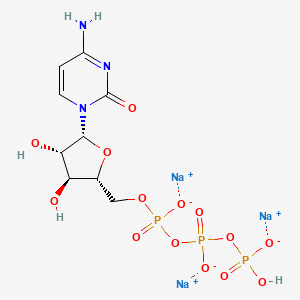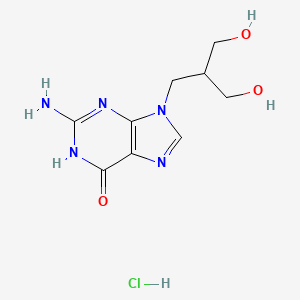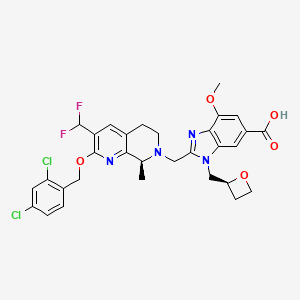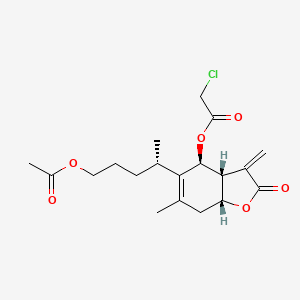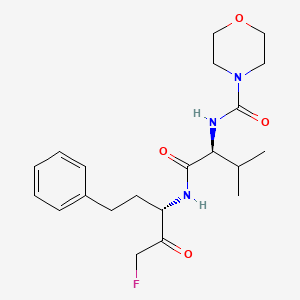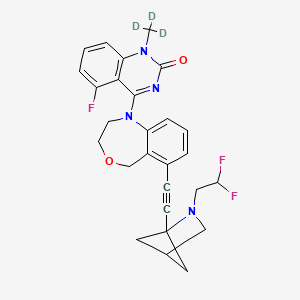
Dgk|A-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dgk|A-IN-5 is a compound that inhibits diacylglycerol kinase alpha (DGKα), an enzyme that phosphorylates diacylglycerol to produce phosphatidic acid. This enzyme plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and immune responses. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer and immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dgk|A-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and high yield. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are carefully controlled to maintain consistency and quality in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dgk|A-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
Dgk|A-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study enzyme inhibition and signal transduction pathways. In biology, it helps researchers understand the role of diacylglycerol kinase alpha in cellular processes and disease mechanisms .
In medicine, this compound shows promise as a therapeutic agent for cancer and immunotherapy. By inhibiting diacylglycerol kinase alpha, it can enhance the immune response against tumors and reduce cancer cell proliferation. This makes it a potential candidate for combination therapies with other immunotherapeutic agents .
Mécanisme D'action
Dgk|A-IN-5 exerts its effects by inhibiting diacylglycerol kinase alpha, thereby preventing the phosphorylation of diacylglycerol to phosphatidic acid. This inhibition disrupts the balance of these signaling molecules, affecting various cellular pathways. The compound targets the enzyme’s active site, blocking its catalytic activity and downstream signaling events .
The inhibition of diacylglycerol kinase alpha leads to the accumulation of diacylglycerol, which activates protein kinase C and other signaling proteins. This activation enhances immune cell function and promotes anti-tumor responses, making this compound a valuable tool in cancer immunotherapy .
Comparaison Avec Des Composés Similaires
Dgk|A-IN-5 is unique compared to other diacylglycerol kinase inhibitors due to its high selectivity and potency. Similar compounds include ritanserin, DGK inhibitors I and II, and BAY 2965501. These compounds also inhibit diacylglycerol kinase but differ in their selectivity, binding modes, and therapeutic applications .
Ritanserin: A structurally similar compound that inhibits diacylglycerol kinase alpha and affects T-cell activation.
DGK Inhibitors I and II: These inhibitors target diacylglycerol kinase alpha and zeta, promoting T-cell responses and anti-tumor activity.
BAY 2965501: A highly selective diacylglycerol kinase zeta inhibitor developed for cancer immunotherapy
This compound stands out due to its specific inhibition of diacylglycerol kinase alpha, making it a promising candidate for targeted cancer therapies and immune modulation.
Propriétés
Formule moléculaire |
C27H25F3N4O2 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
4-[6-[2-[2-(2,2-difluoroethyl)-2-azabicyclo[2.1.1]hexan-1-yl]ethynyl]-3,5-dihydro-2H-4,1-benzoxazepin-1-yl]-5-fluoro-1-(trideuteriomethyl)quinazolin-2-one |
InChI |
InChI=1S/C27H25F3N4O2/c1-32-22-7-3-5-20(28)24(22)25(31-26(32)35)34-10-11-36-16-19-18(4-2-6-21(19)34)8-9-27-12-17(13-27)14-33(27)15-23(29)30/h2-7,17,23H,10-16H2,1H3/i1D3 |
Clé InChI |
YVBCNNPTDNVKOT-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C(=CC=C2)F)C(=NC1=O)N3CCOCC4=C(C=CC=C43)C#CC56CC(C5)CN6CC(F)F |
SMILES canonique |
CN1C2=C(C(=CC=C2)F)C(=NC1=O)N3CCOCC4=C(C=CC=C43)C#CC56CC(C5)CN6CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
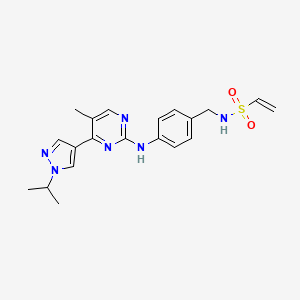
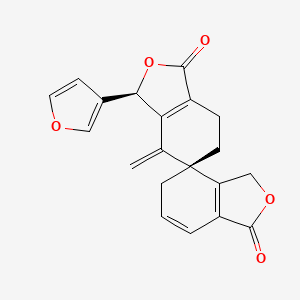

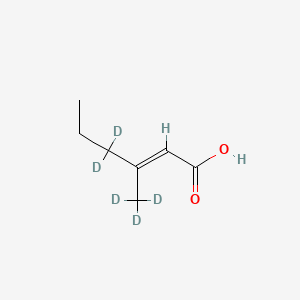
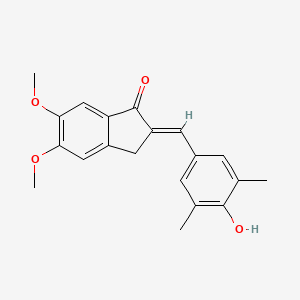
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

